5-Aminoisoxazole-4-carboxamide hydrogensulfate

描述

Chemical Identity and Nomenclature

Systematic IUPAC Nomenclature and Structural Representation

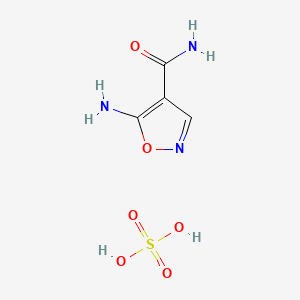

5-Aminoisoxazole-4-carboxamide hydrogensulfate is formally designated as 5-amino-1,2-oxazole-4-carboxamide;sulfuric acid in IUPAC nomenclature. The compound consists of a 1,2-oxazole heterocycle substituted with an amino group at position 5 and a carboxamide group at position 4, combined with a hydrogen sulfate counterion.

Structural Features

- Core scaffold : 1,2-Oxazole ring (a five-membered aromatic heterocycle with one oxygen and one nitrogen atom).

- Substituents :

- 5-Amino group : Primary amine (-NH₂) at position 5.

- 4-Carboxamide group : -C(=O)-NH₂ moiety at position 4.

- Hydrogensulfate ion : HSO₄⁻ counterion, forming a salt with the carboxamide.

The structural representation is encoded in SMILES notation as C1=NOC(=C1C(=O)N)N.OS(=O)(=O)O , and its InChIKey is IZAWQSSFWTZPAZ-UHFFFAOYSA-N .

CAS Registry Number and Molecular Formula Validation

The compound is assigned the CAS Registry Number 1273577-24-4 , which uniquely identifies it in chemical databases.

Molecular Formula and Weight

Two molecular formulas are reported in literature:

- C₄H₇N₃O₆S (225.18 g/mol): Represents the hydrogen sulfate salt.

- C₄H₅N₃O₂.H₂O₄S (225.18 g/mol): Indicates the base compound (5-Aminoisoxazole-4-carboxamide) combined with sulfuric acid.

Both formulations are chemically equivalent, differing only in how the sulfate is represented.

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 1273577-24-4 | |

| Molecular Formula | C₄H₇N₃O₆S | |

| Molecular Weight | 225.18 g/mol | |

| PubChem CID | 56972865 | |

| MDL Number | MFCD16495885 |

属性

IUPAC Name |

5-amino-1,2-oxazole-4-carboxamide;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O2.H2O4S/c5-3(8)2-1-7-9-4(2)6;1-5(2,3)4/h1H,6H2,(H2,5,8);(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZAWQSSFWTZPAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NOC(=C1C(=O)N)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50719857 | |

| Record name | Sulfuric acid--5-amino-1,2-oxazole-4-carboxamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50719857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1273577-24-4 | |

| Record name | 4-Isoxazolecarboxamide, 5-amino-, sulfate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1273577-24-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfuric acid--5-amino-1,2-oxazole-4-carboxamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50719857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Direct Sulfation of 5-Aminoisoxazole-4-Carboxamide

The most widely documented method involves reacting 5-aminoisoxazole-4-carboxamide with concentrated sulfuric acid. This exothermic reaction proceeds via protonation of the amino group, followed by sulfate salt formation.

Procedure :

-

Reagent Preparation : 5-Aminoisoxazole-4-carboxamide (1.0 equiv) is suspended in anhydrous dichloromethane under nitrogen.

-

Acid Addition : Sulfuric acid (1.2 equiv) is added dropwise at 0–5°C to mitigate side reactions.

-

Stirring : The mixture is stirred for 12–24 hours at room temperature.

-

Isolation : The precipitate is filtered, washed with cold ether, and dried under vacuum.

| Parameter | Lab-Scale Conditions | Industrial-Scale Conditions |

|---|---|---|

| Temperature | 0–25°C | 5–10°C (jacketed reactors) |

| Reaction Time | 12–24 hours | 6–8 hours (continuous flow) |

| Solvent | Dichloromethane | Toluene (recycled) |

| Acid Equivalents | 1.2 | 1.1 (stoichiometric control) |

Key Considerations :

Alternative Pathways via Isoxazole Intermediate Synthesis

Patent literature describes precursor strategies involving cyclization reactions to construct the isoxazole core before functionalization.

Cyclization of Aldoximes with Maleic Acid Diesters

A patented method (EP0447950A1) synthesizes isoxazole-4,5-dicarboxylates, which are hydrolyzed to carboxylic acids and subsequently amidated:

Step 1: Cyclization

-

Reagents : Aldoxime (II) + maleic acid diester (III) + sodium hypochlorite.

-

Conditions : 0–40°C, aqueous/organic biphasic system with phase-transfer catalysts (e.g., tetrabutylammonium bromide).

-

Mechanism : Nitrile oxide intermediates undergo 1,3-dipolar cycloaddition with diesters.

Step 2: Hydrolysis and Amidation

-

The diester is hydrolyzed to a dicarboxylic acid using NaOH, followed by selective amidation at C4 using ammonium carbonate.

Step 3: Sulfation

-

The final amide is treated with sulfuric acid as in Section 1.1.

Yield : 60–70% overall (multi-step).

Reaction Optimization and Critical Parameters

Solvent and Catalytic Systems

-

Solvent Choice : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance sulfate ion mobility but risk carboxamide hydrolysis. Non-polar solvents (toluene) are preferred industrially for better temperature control.

-

Catalysts : Phase-transfer catalysts (e.g., benzyltriethylammonium chloride) accelerate biphasic reactions by shuttling ions between phases.

Temperature and pH Control

Industrial-Scale Modifications

-

Continuous Flow Reactors : Reduce reaction times from 24 hours to 6–8 hours via enhanced mass transfer.

-

In-Line Analytics : FTIR and HPLC monitor sulfate incorporation and purity in real time.

Purity and Characterization

Purification Techniques

Analytical Data

| Characterization Method | Results |

|---|---|

| HPLC | Retention time: 4.2 min (C18 column) |

| 1H NMR (DMSO-d6) | δ 8.12 (s, 1H, CONH2), 6.85 (s, 1H, isoxazole-H) |

| IR | 1670 cm⁻¹ (C=O), 1240 cm⁻¹ (S=O) |

Challenges and Mitigation Strategies

Common Side Reactions

化学反应分析

Types of Reactions: 5-Aminoisoxazole-4-carboxamide hydrogensulfate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: It can be reduced under specific conditions to yield other useful intermediates.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Conditions may vary depending on the substituent, but common reagents include halogens and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .

科学研究应用

5-Aminoisoxazole-4-carboxamide hydrogensulfate has a wide range of applications in scientific research:

Chemistry: It serves as a building block in the synthesis of various organic compounds and pharmaceuticals.

Biology: The compound is used in biochemical assays and studies involving enzyme interactions.

Medicine: It is a precursor in the development of drugs targeting specific biological pathways.

Industry: The compound is utilized in the production of specialty chemicals and materials

作用机制

The mechanism of action of 5-aminoisoxazole-4-carboxamide hydrogensulfate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

相似化合物的比较

Comparison with Structurally Similar Compounds

The following analysis compares 5-aminoisoxazole-4-carboxamide hydrogensulfate with key analogs, focusing on structural features, synthesis, physicochemical properties, and reactivity.

Structural Analogues and Substituent Effects

Table 1: Structural and Molecular Comparison

| Compound Name | Molecular Formula | Substituents | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| This compound | C₄H₇N₃O₆S | -CONH₂, -HSO₄⁻ | 225.18 | High water solubility due to sulfate |

| Ethyl 5-isopropyl-3-methylisoxazole-4-carboxylate | C₁₀H₁₅NO₃ | -COOEt, -CH(CH₃)₂ | 197.23 | Lipophilic; ester functionality |

| Methyl 4-amino-3-methoxyisoxazole-5-carboxylate | C₆H₇N₃O₄ | -COOMe, -OCH₃ | 185.14 | Hydrogen-bonded crystal lattice |

| 7-Bromo-9-(5-[[(5-bromo-2-hydroxyphenyl)methyl]amino]-3-methylisoxazol-4-yl)-3,3-dimethyl-2,3,4,9-tetrahydro-1H-naphthalen-1-one (12h) | C₂₂H₂₂Br₂N₂O₃ | Brominated aryl, fused naphthoquinone | 532.24 | High melting point (256–257°C) |

- Key Observations :

- The hydrogensulfate derivative’s sulfate group distinguishes it from ester-based analogs (e.g., ethyl or methyl carboxylates), conferring ionic character and enhanced aqueous solubility .

- Substituents like bromine or methoxy groups in heterocyclic derivatives (e.g., compound 12h) increase molecular weight and melting points due to enhanced intermolecular forces .

Physicochemical Properties

- Solubility : The hydrogensulfate’s ionic sulfate group likely improves water solubility compared to lipophilic esters (e.g., ethyl 5-isopropyl-3-methylisoxazole-4-carboxylate) .

- Melting Points: Heterocyclic derivatives with rigid fused-ring systems (e.g., 12h, 12i) exhibit high melting points (>200°C) due to extensive hydrogen bonding (N–H⋯O) and π-π stacking . In contrast, ester derivatives (e.g., methyl 4-amino-3-methoxyisoxazole-5-carboxylate) form chain-like hydrogen-bonded networks in crystals, influencing their thermal stability .

Reactivity and Functionalization

- Hydrogensulfate : The sulfate group may act as a leaving group in nucleophilic substitutions or participate in acid-base reactions.

- Carboxylate esters : Undergo hydrolysis to carboxylic acids or transesterification. For example, ethyl 5-isopropyl-3-methylisoxazole-4-carboxylate can be hydrolyzed to its acid form under acidic/basic conditions .

- Hydrazide derivatives : React with nitrous acid or acyl chlorides to form hydrazines or hydrazones, as seen in α-isooxazolehydrazide systems .

生物活性

5-Aminoisoxazole-4-carboxamide hydrogensulfate (CAS No. 1273577-24-4) is a compound that has garnered attention for its potential biological activities. This article synthesizes available information on its biological properties, mechanisms of action, and applications in scientific research.

Chemical Structure and Properties

This compound is characterized by the following chemical formula: C₄H₇N₃O₆S. Its structure features an isoxazole ring, which is known for contributing to various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₄H₇N₃O₆S |

| Molecular Weight | 189.18 g/mol |

| CAS Number | 1273577-24-4 |

| Solubility | Soluble in water |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting processes such as cell proliferation and apoptosis.

Target Enzymes

- Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit enzymes related to cancer cell metabolism, although specific targets have yet to be fully elucidated.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Case Studies and Research Findings

Several studies have explored the biological implications of isoxazole derivatives, providing insights into the potential applications of this compound.

Study Overview

A notable study focused on the synthesis and biological evaluation of isoxazole derivatives, including this compound. The findings highlighted:

- Synthesis Methodology : The compound was synthesized using established methodologies for isoxazole derivatives, confirming its structural integrity through spectroscopic methods.

- Biological Evaluation : In vitro assays demonstrated that the compound exhibited moderate cytotoxicity against specific cancer cell lines, alongside promising antimicrobial activity against Gram-positive bacteria.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with related compounds was conducted:

| Compound | Biological Activity | Notes |

|---|---|---|

| 5-Amino-3-methyl-isoxazole | Antimicrobial, Anticancer | Similar structural features |

| 3-(4-Aminophenyl)-N,N-dimethylbenzamide | Anti-inflammatory, Enzyme inhibition | Shares amino group characteristics |

常见问题

Basic: What are the recommended handling and storage protocols for 5-Aminoisoxazole-4-carboxamide hydrogensulfate to ensure laboratory safety?

Answer:

- Handling Precautions : Use nitrile or neoprene gloves, and avoid skin/eye contact. Work under a fume hood to minimize inhalation of aerosols or dust. Inspect gloves before use and dispose of contaminated gloves per institutional guidelines .

- Storage : Store in a tightly sealed container at 0–6°C in a dry, well-ventilated area. Avoid exposure to moisture and electrostatic discharge. Reseal containers immediately after use to prevent leakage .

- Emergency Measures : For spills, use inert absorbents (e.g., vermiculite) and avoid flushing into drains. In case of fire, employ CO₂ or dry chemical extinguishers, as combustion releases toxic gases (e.g., CO, NOₓ) .

Basic: What analytical techniques are suitable for structural characterization of this compound?

Answer:

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks. For example, analogous isoxazole derivatives show planar molecular geometries stabilized by N–H⋯O and O–H⋯O interactions .

- Spectroscopy :

- Mass Spectrometry : ESI-MS in negative ion mode detects [M–H]⁻ ions, while isotopic labeling (e.g., ¹³C/¹⁵N) enhances fragmentation pattern accuracy .

Advanced: How can reaction conditions be optimized for the synthesis of this compound?

Answer:

- Acid Catalysis : Use excess sulfuric acid (≥46 wt.%) as a dehydrating agent to suppress byproducts. Excess >20% stoichiometry reduces raw material loss but risks residual acid in the product .

- Temperature and Pressure : Conduct reactions at 90°C under reduced pressure (40 kPa) to lower boiling points and enhance yield. Post-synthesis, neutralize with ammonia at 60°C for 40 minutes to isolate hydrogensulfate salts .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility, while water content should be minimized (H₂O/KCl ratio ≤1.5) to prevent hydrolysis .

Advanced: What is the role of hydrogensulfate in mediating reactivity during nucleophilic substitution or cyclization reactions?

Answer:

- Acid-Base Catalysis : Hydrogensulfate (HSO₄⁻) acts as a Brønsted acid, protonating electrophilic sites (e.g., carbonyl groups) to activate substrates for nucleophilic attack. In tetrazole synthesis, HSO₄⁻ stabilizes intermediates via hydrogen bonding, reducing activation energy .

- Byproduct Suppression : In imidazole derivatives, HSO₄⁻ coordinates with amine groups, preventing unwanted dimerization or oxidation. This is critical in maintaining regioselectivity during cyclization .

Advanced: How does the compound’s stability vary under different pH and thermal conditions?

Answer:

- Thermal Stability : Decomposition begins at ~144°C, releasing CO and NOₓ. For long-term storage, maintain temperatures <6°C to prevent autoxidation .

- pH Sensitivity : Hydrogensulfate salts are stable in acidic conditions (pH 2–4) but hydrolyze in alkaline environments (pH >8), forming sulfate and free amine. Buffered solutions (e.g., citrate-phosphate, pH 3–6) are recommended for aqueous studies .

Advanced: What computational approaches are used to model hydrogen-bonding interactions in hydrogensulfate-containing crystals?

Answer:

- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d,p) level to predict hydrogen-bond lengths and angles. Compare with XRD data to validate 3D networks .

- Molecular Dynamics : Simulate solvent effects on crystal packing. For example, water molecules disrupt N–H⋯O bonds in hydrogensulfate salts, reducing crystallinity .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., O⋯H/N⋯H contacts) to explain stability trends in polymorphs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。